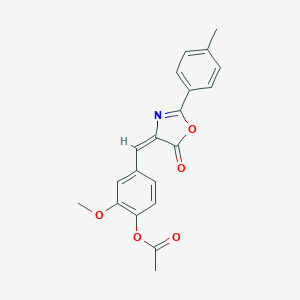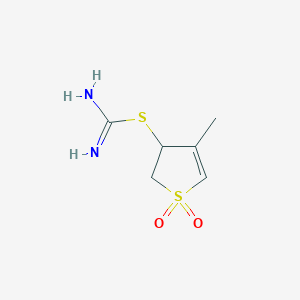
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone, also known as AMBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the oxazolone class of compounds, which have been extensively studied for their potential therapeutic applications.
Applications De Recherche Scientifique
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus, suggesting its potential as an antiviral agent.
Mécanisme D'action
The mechanism of action of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in cancer cell growth and viral replication. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has also been found to inhibit the activity of the protease enzymes required for viral replication, thereby preventing the virus from reproducing.
Biochemical and Physiological Effects
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for preventing the growth and spread of cancer. 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has also been found to inhibit the growth of cancer cells by arresting the cell cycle in the G2/M phase, which is a critical stage in cell division. In addition, 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. This makes it a cost-effective option for research studies. Additionally, 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential as an antiviral agent. Additionally, more studies are needed to fully understand the mechanism of action of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone, which may lead to the development of new therapeutic applications. Overall, the potential therapeutic applications of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone make it an exciting area of research for the future.
Méthodes De Synthèse
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone can be synthesized through a multistep process that involves the condensation of 4-acetoxy-3-methoxybenzaldehyde with p-toluidine, followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of chemical reactions to obtain the final compound. The synthesis of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been optimized to improve the yield and purity of the product, making it a viable option for large-scale production.
Propriétés
Nom du produit |
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone |
|---|---|
Formule moléculaire |
C20H17NO5 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H17NO5/c1-12-4-7-15(8-5-12)19-21-16(20(23)26-19)10-14-6-9-17(25-13(2)22)18(11-14)24-3/h4-11H,1-3H3/b16-10+ |
Clé InChI |
PWAUVKUSFOLLEQ-MHWRWJLKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC(=O)C)OC)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)

![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)

![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

